2,2-dimethyl-5-(4-methylphenyl)-2,3-dihydro-4H-imidazole-4-thione
Description
2,2-Dimethyl-5-(4-methylphenyl)-2,3-dihydro-4H-imidazole-4-thione is a sulfur-containing heterocyclic compound characterized by a dihydroimidazole core substituted with a 4-methylphenyl group at position 5 and methyl groups at position 2.
Properties
IUPAC Name |
2,2-dimethyl-4-(4-methylphenyl)-1H-imidazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-8-4-6-9(7-5-8)10-11(15)14-12(2,3)13-10/h4-7H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJGQDOITKPJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(NC2=S)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-(4-methylphenyl)-2,3-dihydro-4H-imidazole-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with 2,2-dimethyl-1,3-propanediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by the addition of sulfur to introduce the thione group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-5-(4-methylphenyl)-2,3-dihydro-4H-imidazole-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2,2-dimethyl-5-(4-methylphenyl)-2,3-dihydro-4H-imidazole-4-thione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-(4-methylphenyl)-2,3-dihydro-4H-imidazole-4-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
Key Compounds for Comparison:
- Compound 6c (): 4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- Compound 7 (): 2,3-Dihydro-4-methyl-1-(4-methylphenylamino)-5-phenyl-1H-imidazole-2-thione.
- Phenolic Derivatives (): E.g., 4-(2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)benzene-1,2,3-triol hydrochloride.
Key Observations:
- The thione group (C=S) in the target compound and Compound 6c contributes to similar IR absorption (~1220–1240 cm⁻¹), distinguishing them from phenolic analogs lacking this moiety .
- Methylphenyl substituents (e.g., in Compound 7 and the target) likely reduce solubility in polar solvents compared to hydroxyl-rich derivatives .
Crystallographic and Conformational Comparisons
Key Compounds for Comparison:
- Imidazole-4-imines (): Halogen-substituted analogs with triclinic P-1 symmetry.
- Isostructural Thiazoles (): Planar structures with perpendicular fluorophenyl groups.
Key Observations:
Biological Activity
Overview
2,2-Dimethyl-5-(4-methylphenyl)-2,3-dihydro-4H-imidazole-4-thione is a heterocyclic compound belonging to the imidazole family. Its unique structure, characterized by a thione group and a phenyl substituent, has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNS
- Molecular Weight : 218.32 g/mol
- CAS Number : 5955-42-0
The biological activity of 2,2-dimethyl-5-(4-methylphenyl)-2,3-dihydro-4H-imidazole-4-thione is primarily attributed to its ability to interact with various biological targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can significantly affect cellular pathways and contribute to its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds within the imidazole family exhibit significant antimicrobial properties. For instance:
- Study Findings : A study evaluated the antimicrobial activity of various imidazole derivatives, including 2,2-dimethyl-5-(4-methylphenyl)-2,3-dihydro-4H-imidazole-4-thione. Results showed moderate to high activity against several bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The potential anticancer effects of this compound have been explored in various studies:
- Mechanism : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted. For example, it may inhibit topoisomerases or kinases that are critical for cancer cell survival .
- Case Study : In vitro studies demonstrated that derivatives of imidazoles can induce apoptosis in cancer cell lines, suggesting a promising avenue for developing anticancer agents .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor:
- Enzyme Targets : It has been investigated for its inhibitory effects on certain enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammation and cancer progression .
Research Findings Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
